molecular formula C12H15NO7 B1582316 p-Nitrophenyl 6-deoxy-beta-L-galactopyranoside CAS No. 22153-71-5

p-Nitrophenyl 6-deoxy-beta-L-galactopyranoside

Cat. No.: B1582316
CAS No.: 22153-71-5
M. Wt: 285.25 g/mol
InChI Key: YILIDCGSXCGACV-NFOQIUCISA-N
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Description

p-Nitrophenyl 6-deoxy-beta-L-galactopyranoside, also known as p-Nitrophenyl β-L-fucopyranoside, is a synthetic chromogenic substrate extensively used in biochemical and enzymology research. This compound is designed for the study of glycosidase enzymes, particularly fucosidases. The core mechanism of action involves the enzymatic hydrolysis of the glycosidic bond, which releases the p-nitrophenol chromophore. This reaction produces a detectable yellow color that can be quantified spectrophotometrically, allowing researchers to precisely measure enzyme activity and kinetics in real-time. Its primary research value lies in facilitating the sensitive and high-throughput detection and characterization of glycosidase activity, which is crucial for investigations in glycobiology, carbohydrate metabolism, and cellular processes. The chemical is characterized by the molecular formula C12H15NO7 and a molecular weight of 285.25 g/mol. It is typically supplied as a white to off-white crystalline powder. Proper storage and handling are essential for maintaining the integrity of the product; it should be stored at -20°C and protected from light to ensure stability. This product is explicitly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

(2S,3S,4R,5S,6R)-2-methyl-6-(4-nitrophenoxy)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO7/c1-6-9(14)10(15)11(16)12(19-6)20-8-4-2-7(3-5-8)13(17)18/h2-6,9-12,14-16H,1H3/t6-,9+,10+,11-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YILIDCGSXCGACV-NFOQIUCISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC=C(C=C2)[N+](=O)[O-])O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)OC2=CC=C(C=C2)[N+](=O)[O-])O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001262940
Record name 4-Nitrophenyl 6-deoxy-β-L-galactopyranoside
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Molecular Weight

285.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22153-71-5
Record name 4-Nitrophenyl 6-deoxy-β-L-galactopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22153-71-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Nitrophenyl 6-deoxy-beta-L-galactopyranoside
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Nitrophenyl 6-deoxy-β-L-galactopyranoside
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Record name p-nitrophenyl 6-deoxy-β-L-galactopyranoside
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Biological Activity

p-Nitrophenyl 6-deoxy-beta-L-galactopyranoside (p-NPG) is a synthetic glycoside that serves as a substrate for various glycosidases, particularly β-galactosidases. This compound is notable for its role in biochemical assays, where it is used to evaluate the enzymatic activity of β-galactosidases by measuring the release of p-nitrophenol upon hydrolysis. The biological activity of p-NPG is closely linked to its structure, which allows it to mimic natural substrates while providing measurable products.

Chemical Structure and Properties

p-NPG is characterized by the presence of a nitrophenyl group at the anomeric position of a 6-deoxy-beta-L-galactopyranoside. This modification enhances its solubility and reactivity in aqueous solutions, making it an ideal substrate for enzyme assays. The compound's structure can be represented as follows:

C12H15NO7\text{C}_{12}\text{H}_{15}\text{N}\text{O}_7

Enzymatic Activity

β-Galactosidase Activity
The primary biological activity of p-NPG is its hydrolysis by β-galactosidases, enzymes that catalyze the cleavage of β-galactosidic bonds. Studies have shown that different sources of β-galactosidase exhibit varying levels of activity towards p-NPG. For instance, a comparative analysis revealed specific enzyme activities ranging from 97.1 U/mg for 4-methylumbelliferyl-β-GalNAc to 422 U/mg for p-NPG derivatives .

Kinetic Parameters
The kinetic parameters associated with the hydrolysis of p-NPG have been extensively studied. The Michaelis-Menten constant (K_m) and maximum velocity (V_max) are critical for understanding enzyme-substrate interactions. For example, one study reported a K_m value of approximately 6.50 ± 0.16 mM and a V_max indicative of efficient substrate turnover .

Case Studies

Case Study 1: Enzyme Source Comparison
A study compared β-galactosidases from various microbial sources, demonstrating that certain strains exhibited significantly higher catalytic efficiencies with p-NPG compared to others. This variation underscores the importance of enzyme source selection in experimental design and application.

Case Study 2: Inhibition Studies
Research has also focused on the inhibition of β-galactosidases by derivatives of p-NPG. Inhibitors were designed based on structural modifications to the nitrophenyl group, leading to insights into enzyme mechanism and substrate specificity. These studies highlighted that while some modifications enhanced inhibitory effects, others led to negligible impact on enzyme activity .

Biological Implications

The biological implications of using p-NPG extend beyond enzymatic assays. Its role as a model substrate aids in understanding glycosidase mechanisms and substrate specificity, which are crucial for developing therapeutic agents targeting glycosidic enzymes involved in various diseases.

Data Tables

Enzyme Source Specific Activity (U/mg) K_m (mM) V_max (µmol/min/mg)
E. coli β-galactosidase422 ± 176.50 ± 0.16Not specified
Bacterial β-galactosidase135.3 ± 5.5Not specifiedNot specified
Yeast-derived enzyme97.1 ± 4.6Not specifiedNot specified

Scientific Research Applications

Enzyme Substrate for Glycoside Hydrolases

Overview:
pNP-Gal is primarily used as a substrate for glycoside hydrolases, which are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. Its chromogenic nature allows for easy monitoring of enzymatic activity through spectrophotometric methods.

Key Findings:

  • Hydrolysis Studies: The hydrolysis of pNP-Gal by various β-galactosidases has been extensively studied. For instance, human β-galactosidase exhibits specific activity towards pNP-Gal, making it a standard substrate for measuring enzyme kinetics ( ).
  • Enzyme Kinetics: The kinetic parameters (K_m and V_max) for the hydrolysis of pNP-Gal can be determined using spectrophotometric assays, providing insights into enzyme efficiency and substrate affinity ( ).

Transglycosylation Reactions

Overview:
Transglycosylation refers to the transfer of a glycosyl group from one carbohydrate to another, often catalyzed by glycosyltransferases.

Applications:

  • Synthesis of Glycosides: pNP-Gal can serve as a donor substrate in transglycosylation reactions to synthesize various glycosides. For example, it has been used to produce α- and β-glycosides from different acceptor molecules ( ).
  • Pharmaceutical Applications: The ability to generate glycosylated compounds is crucial in drug development, as many biologically active compounds are glycosylated derivatives ( ).

Diagnostic Applications

Overview:
The enzymatic activity on pNP-Gal has diagnostic implications, especially in clinical biochemistry.

Case Studies:

  • Disease Diagnosis: pNP-Gal has been utilized in assays to detect β-galactosidase activity in biological samples, aiding in the diagnosis of lysosomal storage diseases such as GM1 gangliosidosis ( ).
  • Biomarker Development: The substrate's interaction with specific enzymes can help identify potential biomarkers for various diseases based on altered enzyme activity levels ( ).

Research on Glycan Structures

Overview:
pNP-Gal is instrumental in studying the structures and functions of glycans due to its ability to mimic natural substrates.

Applications:

  • Glycan Profiling: Researchers use pNP-Gal to analyze the enzymatic pathways involved in glycan biosynthesis and degradation, contributing to a better understanding of carbohydrate metabolism ( ).
  • Structural Biology: The compound aids in elucidating the structural characteristics of glycoside hydrolases by providing a clear readout of enzymatic activity ( ).

Data Table: Summary of Applications

Application AreaDescriptionKey References
Enzyme SubstrateUsed for measuring β-galactosidase activity and determining kinetic parameters
TransglycosylationServes as a donor substrate for synthesizing various glycosides
Diagnostic ApplicationsUtilized in assays for detecting enzyme activity related to diseases
Glycan Structure ResearchAids in understanding glycan metabolism and enzyme specificity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Sugar Moieties

p-Nitrophenyl-beta-D-galactopyranoside (PNP-β-D-Gal)
  • Structural Features: Beta-D-galactopyranose lacking the 6-deoxy modification.
  • Key Differences : The presence of a hydroxyl group at C6 enhances hydrophilicity compared to the 6-deoxy-L variant.
  • Applications : Standard substrate for β-galactosidases (e.g., E. coli LacZ). The D-configuration limits its utility in L-specific enzyme studies .
p-Nitrophenyl 2-O-(β-L-Fucopyranosyl)-β-D-galactopyranoside
  • Structural Features : Contains a β-L-fucose substituent at the C2 position of β-D-galactose.
  • Key Differences : The fucosyl branch alters steric and electronic properties, enhancing binding to lectins or glycosidases with multi-domain active sites.
  • Applications : Used in studying glycosidase inhibition and carbohydrate-protein interactions .
4-Nitrophenyl 3,4,6-tri-O-acetyl-beta-D-galactopyranoside
  • Structural Features : Acetyl groups at C3, C4, and C6 protect hydroxyls, increasing hydrophobicity.
  • Key Differences : Acetylation blocks enzyme access to specific hydroxyls, making it a substrate for esterase-assisted assays.
  • Applications : Probe for enzyme specificity in sequential deprotection reactions .

Analogues with Varied Glycosidic Linkages or Protecting Groups

Methyl 6-Deoxy-2-O-methyl-alpha-D-galactopyranoside
  • Structural Features : Methyl glycoside with a 2-O-methyl group and 6-deoxy-D-galactose.
  • Key Differences : The methyl aglycone and D-configuration reduce chromogenicity but improve stability in acidic conditions.
  • Applications : NMR studies of glycosidic bond conformations .
p-Nitrophenyl 4,6-Benzylidene-alpha-D-glucopyranoside
  • Structural Features : Benzylidene acetal protection at C4 and C6 positions of glucose.
  • Key Differences : The rigid benzylidene group restricts ring flexibility, mimicking transition states in glycosidase catalysis.
  • Applications : Mechanistic studies of glucosidases .

Comparative Data Table

Compound Name Structural Features Enzyme Specificity Solubility (Water) Key Applications References
p-Nitrophenyl 6-deoxy-β-L-galactopyranoside 6-deoxy, β-L-configuration, nitro group L-specific α/β-galactosidases Moderate Enzyme kinetics, diagnostics
PNP-β-D-Gal β-D-configuration, C6-OH β-galactosidases (D-specific) High Standard enzymatic assays
p-Nitrophenyl 2-O-(β-L-Fuc)-β-D-Gal β-L-fucose branch at C2 Lectins, branched enzymes Low Glycobiology, inhibition studies
4-Nitrophenyl tri-O-acetyl-β-D-Gal C3/C4/C6 acetyl protection Esterase-coupled assays Very low Enzyme specificity profiling
Methyl 6-deoxy-2-O-methyl-α-D-Gal Methyl aglycone, 2-O-methyl N/A (non-chromogenic) High Structural NMR studies

Enzymatic Specificity

  • The 6-deoxy modification in p-nitrophenyl 6-deoxy-β-L-galactopyranoside reduces steric hindrance, allowing efficient hydrolysis by L-specific galactosidases absent in D-configuration substrates .
  • Comparative studies show that acetylated derivatives (e.g., Compound C) require prior deprotection by esterases, enabling multi-step enzymatic profiling .

Solubility and Stability

  • The nitro group enhances chromogenicity but slightly reduces aqueous solubility compared to non-nitrophenyl analogues (e.g., methyl glycosides) .
  • Benzylidene-protected compounds (e.g., Compound E) exhibit superior stability in organic solvents, facilitating crystallography studies .

Diagnostic and Industrial Relevance

  • p-Nitrophenyl 6-deoxy-β-L-galactopyranoside is critical in diagnosing genetic disorders like Fabry disease, where α-galactosidase activity is impaired .
  • Fucosylated derivatives (e.g., Compound B) are explored in cancer research for targeting tumor-associated carbohydrate antigens .

Preparation Methods

Enzymatic Synthesis via Glycosyltransferase or Glycosidase Catalysis

One prominent method for preparing p-Nitrophenyl glycosides, including derivatives like p-Nitrophenyl 6-deoxy-beta-L-galactopyranoside, involves enzymatic transglycosylation or hydrolysis reactions catalyzed by specific glycosidases or glycosyltransferases.

  • Enzymatic Transglycosylation:
    Using partially purified enzymes such as L-fucosidase or β-galactosidase, the compound can be synthesized by transferring sugar moieties onto p-nitrophenyl substrates. For example, a mixture containing p-nitrophenyl β-D-galactopyranoside and a suitable glycosidase enzyme is incubated under controlled pH (around 4.8) and temperature (37–40°C) conditions for extended periods (up to 48 hours). The reaction is stopped by heating, and the product is purified by chromatographic techniques such as Toyopearl HW-40S gel filtration.

  • Reaction Conditions:

    • Buffer: Sodium acetate buffer (pH 4.8), 50 mM
    • Temperature: 37–40°C
    • Incubation time: 10 min to 48 h depending on enzyme and substrate
    • Enzyme source: Partially purified L-fucosidase from porcine liver or recombinant β-galactosidase
    • Reaction volume: Typically 1 mL to 30 mL scale for preparative synthesis
  • Purification:
    After enzymatic reaction, liberated p-nitrophenol is removed by extraction with diethyl ether. The aqueous phase containing the glycoside product is concentrated and purified by gel filtration chromatography.

  • Analytical Monitoring:
    The progress and purity of the product are monitored by spectrophotometry at 420 nm (for liberated p-nitrophenol), HPLC, and NMR spectroscopy (both ^1H and ^13C NMR data are used to confirm structure and isomeric forms).

Chemical Synthesis via Glycosylation and Selective Deoxygenation

Chemical synthesis routes for this compound typically involve multi-step glycosylation reactions starting from protected sugar derivatives and p-nitrophenyl glycosides, followed by selective deoxygenation at the 6-position.

  • Glycosylation Step:
    Glycosyl donors such as 2-methyl-(3,4,6-tri-O-acetyl-1,2-dideoxy-alpha-D-glucopyrano)-[2',1':4,5]-2-oxazoline are condensed with p-nitrophenyl 2,3-di-O-acetyl-beta-D-galactopyranoside under controlled conditions to form disaccharide derivatives. This step involves activation of the glycosyl donor and nucleophilic attack by the p-nitrophenyl glycoside acceptor.

  • Saponification:
    The acetyl protecting groups are removed by saponification, typically using mild basic conditions, to yield the free hydroxyl groups except at the 6-deoxy position, resulting in this compound as a crystalline compound.

  • Reaction Conditions:

    • Solvents: Often dichloromethane or similar inert solvents for glycosylation
    • Temperature: Controlled, often 0°C to room temperature for glycosylation
    • Reagents: Glycosyl oxazolines, acetyl-protected sugars, mild base for deprotection
  • Characterization:
    The final product is characterized by mass spectrometry (m/z values confirming molecular weight), ^1H NMR, and ^13C NMR spectroscopy to confirm the 6-deoxy substitution and beta-L-galactopyranoside configuration.

Comparative Data Table of Preparation Methods

Aspect Enzymatic Synthesis Chemical Synthesis
Starting Materials p-Nitrophenyl β-D-galactopyranoside, enzyme Protected sugar derivatives, p-nitrophenyl glycosides
Key Reagents L-fucosidase, β-galactosidase Glycosyl oxazolines, acetyl protecting groups
Reaction Conditions pH 4.8 sodium acetate buffer, 37–40°C, 10–48 h Inert solvents, 0°C to RT, followed by saponification
Selectivity Enzymatic specificity for glycosidic linkage Chemical control via protecting groups and reagents
Purification Methods Extraction, gel filtration chromatography Crystallization, chromatographic purification
Analytical Techniques UV spectrophotometry, HPLC, ^1H and ^13C NMR Mass spectrometry, ^1H and ^13C NMR
Yield and Purity Moderate to high, enzyme-dependent High purity crystalline product

Q & A

Q. What are the standard laboratory synthesis protocols for p-nitrophenyl 6-deoxy-beta-L-galactopyranoside?

The compound is typically synthesized via glycosylation reactions using a galactofuranosyl bromide donor and a nitrophenyl glycoside acceptor. For example, describes a procedure where p-nitrophenyl 6-O-acetyl-β-D-N-acetylgalactosamine reacts with galactofuranosyl bromide in the presence of Ag₂O and 2-DPBA (2,6-di-O-pivaloylbenzoyl) as a promoter. Purification via silica gel column chromatography yields the product (10% yield), with orthoester by-products forming under certain conditions. Key variables include molar ratios of donor/acceptor, reaction time (~2 hours), and catalyst selection.

Q. How is this compound used in enzymatic assays?

This compound serves as a chromogenic substrate for enzymes like α-L-fucosidases and β-D-galactosidases. Hydrolysis of the glycosidic bond releases p-nitrophenol, which is detectable via UV-Vis spectroscopy at 400–410 nm ( ). Methodologically, assays involve incubating the substrate with the enzyme in buffer (pH 4.5–7.5), monitoring absorbance over time, and calculating activity using the extinction coefficient of p-nitrophenol (ε ≈ 18,500 M⁻¹cm⁻¹ at pH 10).

Q. What analytical techniques are used to confirm the structure and purity of this compound?

Structural validation relies on:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify anomeric protons (δ 5.0–5.7 ppm) and glycosidic linkages ( ).
  • HPLC/TLC : Silica gel chromatography (e.g., heptane/acetone 3:7) separates by-products like orthoesters ( ).
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+Na]⁺ peaks) ( ).

Advanced Research Questions

Q. How can low regioselectivity in glycosylation reactions during synthesis be mitigated?

Competing orthoester formation (e.g., 37% yield in ) arises from steric and electronic factors. Strategies include:

  • Using bulky protecting groups (e.g., benzoyl) to direct reactivity.
  • Optimizing promoters (e.g., 2-DPBA vs. silver salts) and solvent polarity.
  • Employing preactivation protocols to stabilize reactive intermediates ( ).

Q. How should conflicting reports on enzyme specificity toward this substrate be resolved?

Discrepancies in enzymatic activity (e.g., α-L-fucosidase vs. β-D-galactosidase specificity) may stem from:

  • Enzyme source : Microbial vs. mammalian isoforms exhibit divergent substrate recognition.
  • Assay conditions : pH, temperature, and ionic strength alter kinetic parameters (KmK_m, VmaxV_{max}).
  • Substrate purity : Orthoester contaminants (>1%) can inhibit enzymes ( ). Validate results using orthogonal substrates (e.g., methylumbelliferyl derivatives).

Q. What strategies improve the synthetic yield of this compound?

Initial yields of 10% ( ) can be enhanced by:

  • Adjusting donor-acceptor ratios (e.g., 2:1 molar excess of galactofuranosyl bromide).
  • Exploring alternative catalysts (e.g., NIS/TfOH systems) or microwave-assisted synthesis.
  • Implementing iterative deprotection-protection steps for multi-step routes ( ).

Q. How can by-products like orthoesters be minimized or repurposed during synthesis?

Orthoesters form via competing reaction pathways. To suppress their formation:

  • Use aprotic solvents (e.g., CH₂Cl₂) and low temperatures.
  • Introduce steric hindrance with 3-O-acetyl groups on the donor. Alternatively, orthoesters can be hydrolyzed under mild acidic conditions to recover the desired product ( ).

Methodological Considerations

  • Enzyme kinetics : Perform Michaelis-Menten analysis with substrate concentrations spanning 0.1–10 × KmK_m. Use Lineweaver-Burk plots to identify inhibition patterns ( ).
  • Synthetic optimization : Design factorial experiments to test variables (e.g., catalyst loading, time) and analyze results via ANOVA.
  • Data contradiction : Cross-validate unexpected results using orthogonal assays (e.g., isothermal titration calorimetry for binding studies) ( ).

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
p-Nitrophenyl 6-deoxy-beta-L-galactopyranoside
Reactant of Route 2
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p-Nitrophenyl 6-deoxy-beta-L-galactopyranoside

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